

A Comparative Analysis of the Antiviral Activities of Melianol and Azadirachtin

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Compound of Interest

Compound Name: *Melianol*

Cat. No.: *B1676181*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral properties of two prominent limonoids, **Melianol** (and its derivatives) and Azadirachtin. The information presented herein is collated from various experimental studies to offer an objective overview of their potential as antiviral agents.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of **Melianol** derivatives and Azadirachtin has been evaluated against a range of viruses. The following table summarizes the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values reported in the literature.

Compound	Virus	Cell Line	EC ₅₀ / IC ₅₀ (μM)	Reference
3-α-tigloyl-melianol	West Nile Virus (WNV)	BHK-21	3	[1] [2] [3] [4]
Dengue Virus (DENV)	BHK-21	3	[1] [2] [3] [4]	
Yellow Fever Virus (YFV)	BHK-21	7	[1] [2] [3] [4]	
Melianone	West Nile Virus (WNV)	BHK-21	11	[1] [2] [3] [4]
Dengue Virus (DENV)	BHK-21	12	[5]	[6] [7] [8]
Yellow Fever Virus (YFV)	BHK-21	3	[1] [2] [3] [4]	
1-cinnamoyl-3,11-dihydroxymeliaca rpin	Vesicular Stomatitis Virus (VSV)	Vero	6	
Herpes Simplex Virus-1 (HSV-1)	Vero	20	[6] [7] [8]	[9]
Azadirachtin (Neem Leaf Extract)	Hepatitis C Virus (HCV) NS3/4A (genotype 3a)	Huh-7	EC ₅₀ : 20 - 37 μg/mL	
Azadirachtin (Neem Bark Extract)	Herpes Simplex Virus-1 (HSV-1)	Vero	IC ₅₀ : 50 - 100 μg/mL	
Azadirachtin	SARS-CoV-2	In silico	-	[12] [13] [14]

Experimental Protocols

Detailed methodologies for the key antiviral assays cited in this guide are provided below.

Antiviral Assays for Melianol Derivatives (3- α -tigloyl-melianol and Melianone)

The antiviral activity of 3- α -tigloyl-**melianol** and melianone against Flaviviruses was determined using a virus yield reduction assay.

- Cells and Viruses: Baby Hamster Kidney (BHK-21) cells were used for propagating West Nile Virus (WNV), Dengue Virus type 2 (DENV-2), and Yellow Fever Virus (YFV).
- Cytotoxicity Assay: To determine the non-toxic concentrations of the compounds, BHK-21 cells were incubated with serial dilutions of the compounds for 72 hours. Cell viability was then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The 50% cytotoxic concentration (CC₅₀) was calculated.
- Antiviral Activity Assay (Yield Reduction):
 - BHK-21 cells were seeded in 24-well plates and infected with the respective virus at a Multiplicity of Infection (MOI) of 0.1.
 - After a 1-hour adsorption period at 37°C, the virus inoculum was removed, and the cells were washed.
 - Medium containing non-toxic concentrations of the test compounds (3- α -tigloyl-**melianol** or melianone) was added to the wells.
 - The plates were incubated for 48 hours at 37°C.
 - The culture supernatants were then collected, and the viral titers were determined by a plaque assay on BHK-21 cells.
 - The EC₅₀ value, the concentration of the compound that reduces the viral yield by 50%, was calculated by regression analysis.
- Time-of-Addition Experiment: To elucidate the stage of the viral life cycle affected, the compounds were added at different time points post-infection (0, 1, 2, 4, and 6 hours). The antiviral effect was measured by determining the viral yield after 48 hours. The results

indicated that the compounds were most effective when added early in the infection, suggesting an inhibition of viral entry or a very early event in the replication cycle[1][2][3][4].

Antiviral Assay for 1-cinnamoyl-3,11-dihydroxymeliacarpin

The antiviral activity of 1-cinnamoyl-3,11-dihydroxymeliacarpin was evaluated using a plaque reduction assay.

- Cells and Viruses: Vero (African green monkey kidney) cells were used for the antiviral assays against Herpes Simplex Virus type 1 (HSV-1) and Vesicular Stomatitis Virus (VSV).
- Plaque Reduction Assay:
 - Confluent monolayers of Vero cells in 24-well plates were infected with approximately 100 plaque-forming units (PFU) of either HSV-1 or VSV.
 - After a 1-hour adsorption period, the virus inoculum was removed.
 - The cell monolayers were then overlaid with medium containing 1.5% carboxymethylcellulose and varying concentrations of the test compound.
 - The plates were incubated for 48 hours (for VSV) or 72 hours (for HSV-1) at 37°C.
 - The cells were then fixed and stained with crystal violet, and the viral plaques were counted.
 - The IC₅₀ value, the concentration of the compound that inhibits plaque formation by 50%, was determined.

Antiviral Assays for Azadirachtin (Neem Extracts)

The antiviral activity of Azadirachtin and neem extracts has been assessed using various methods, including cytopathic effect (CPE) inhibition assays and plaque reduction assays.

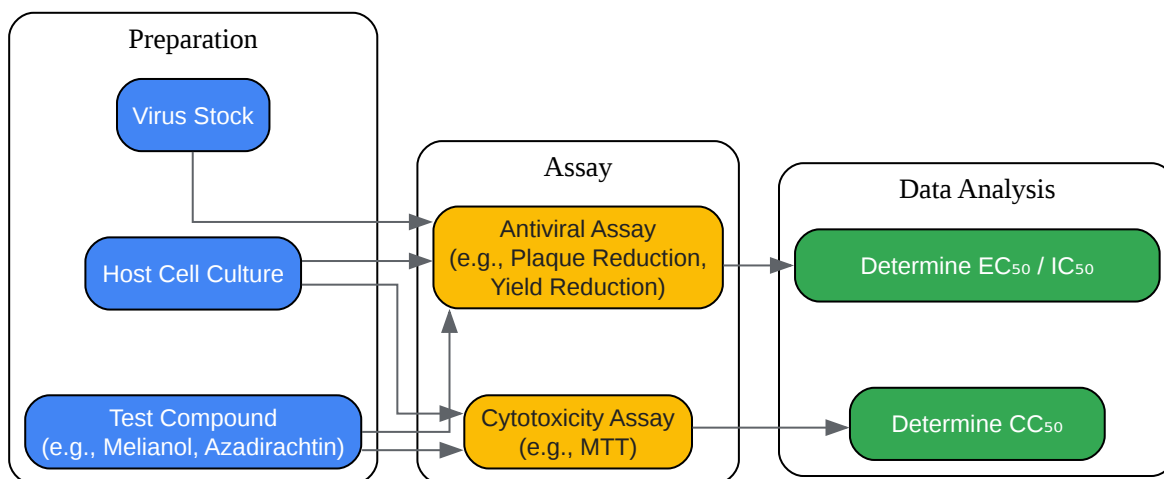
- Antiviral Assay against Herpes Simplex Virus-1 (HSV-1):
 - Vero cells were seeded in 96-well plates.

- Aqueous neem bark extract was pre-incubated with HSV-1 for 1 hour at 37°C.
- The mixture was then added to the Vero cell monolayers.
- After a 2-hour incubation, the inoculum was removed, and fresh medium was added.
- The plates were incubated for 48-72 hours, and the cytopathic effect was observed.
- The IC₅₀ was determined as the concentration of the extract that inhibited 50% of the viral CPE[10][11].
- Antiviral Assay against Hepatitis C Virus (HCV):
 - Huh-7 cells were transfected with a subgenomic HCV replicon expressing luciferase.
 - The cells were then treated with different concentrations of neem leaf extract fractions.
 - After 72 hours of incubation, the luciferase activity, which correlates with HCV replication, was measured.
 - The EC₅₀ was calculated as the concentration that reduced luciferase activity by 50%[9].

Visualization of Mechanisms and Pathways

Experimental Workflow for Antiviral Activity Assessment

The following diagram illustrates a general experimental workflow for determining the antiviral activity of a test compound.

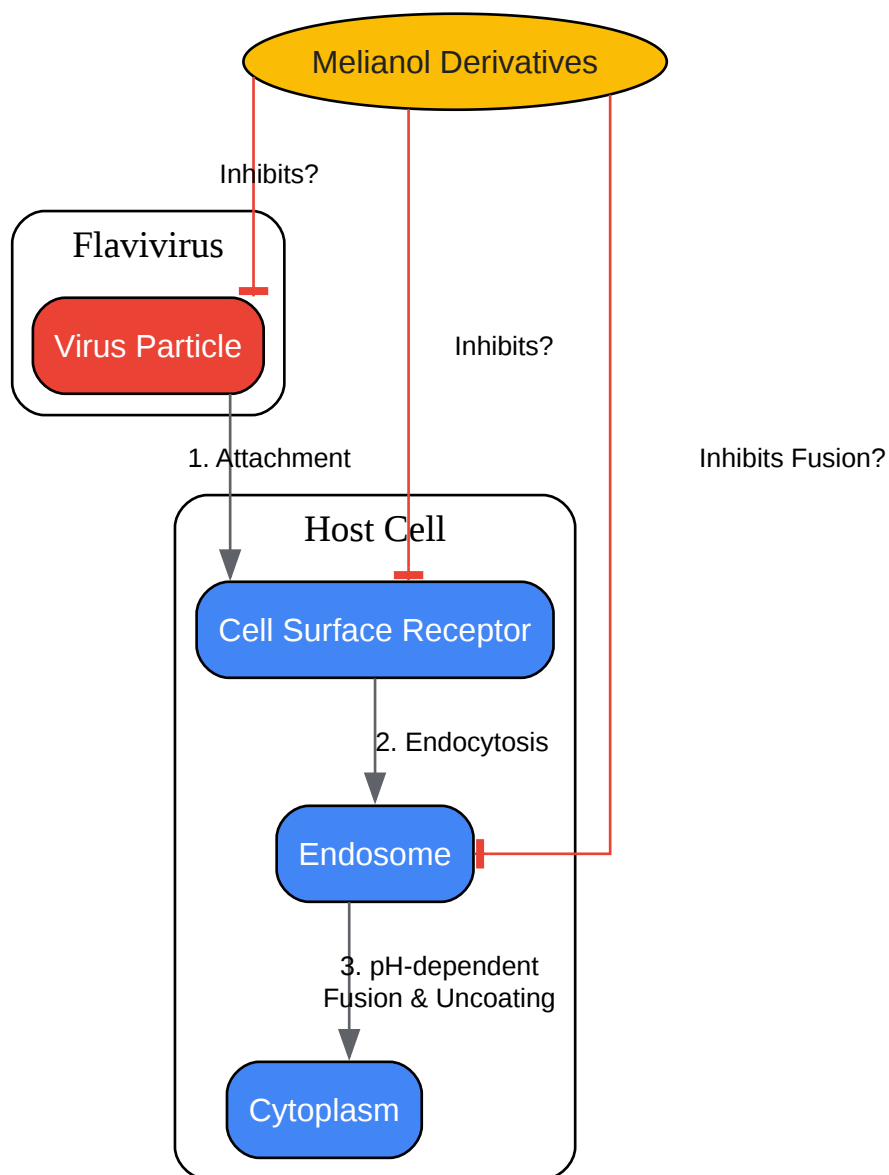


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General workflow for antiviral compound testing.

Proposed Mechanism of Action: Inhibition of Flavivirus Entry by Melianol Derivatives

Studies on **Melianol** derivatives suggest that they inhibit the early stages of the flavivirus life cycle, likely by interfering with viral entry into the host cell. The following diagram illustrates the key steps in flavivirus entry that may be targeted.

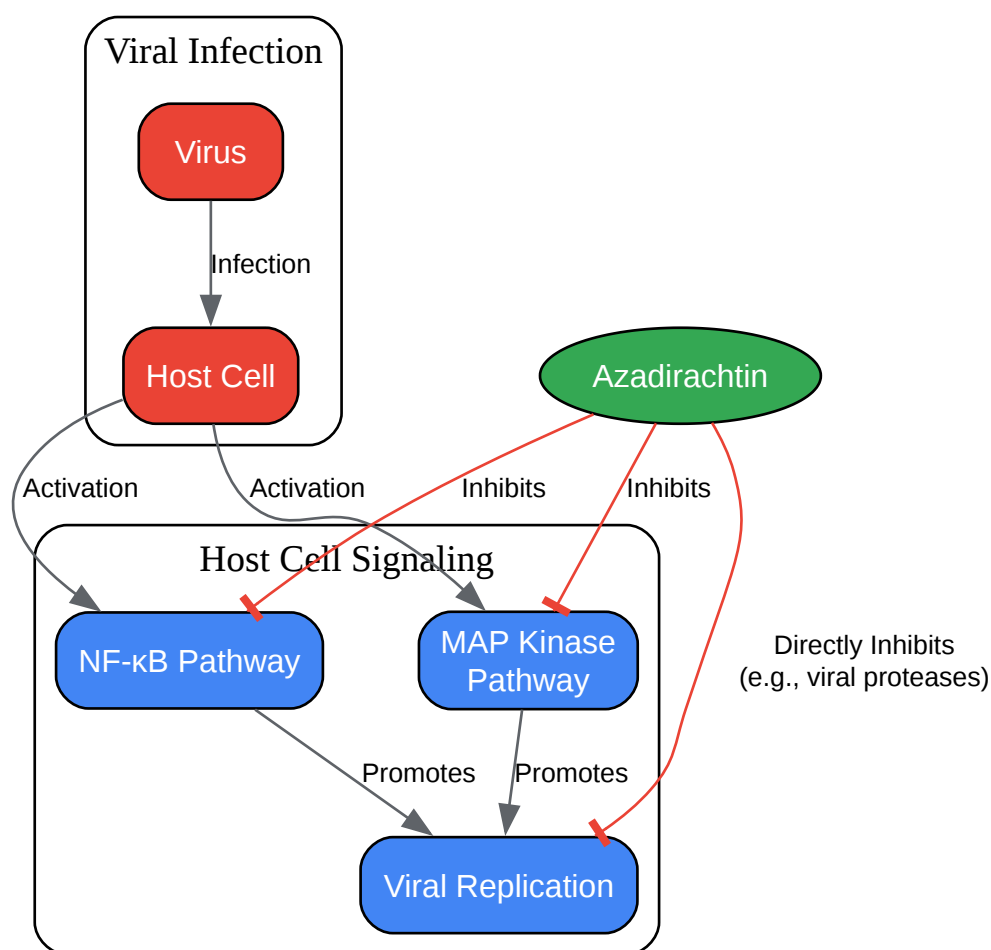


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Potential inhibition points of **Melianol** derivatives in Flavivirus entry.

Proposed Mechanism of Action: Azadirachtin's Modulation of Host Signaling Pathways

In silico and in vitro studies suggest that Azadirachtin can inhibit viral replication by targeting viral enzymes and modulating host cell signaling pathways, such as the NF- κ B and MAP kinase pathways, which are often manipulated by viruses to facilitate their replication.



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Azadirachtin's potential antiviral mechanisms via signaling modulation.

Summary and Conclusion

Both **Melianol** derivatives and Azadirachtin demonstrate promising antiviral activities against a variety of viruses. **Melianol** derivatives, specifically 3- α -tigloyl-**melianol** and melianone, exhibit potent, low micromolar efficacy against flaviviruses by inhibiting an early stage of the viral life cycle, likely viral entry. Azadirachtin, a major component of neem extracts, has a broader reported spectrum of activity, including against coronaviruses and herpesviruses, with mechanisms that appear to involve both direct inhibition of viral enzymes and modulation of host signaling pathways crucial for viral replication.

Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of these natural compounds. The data presented in

this guide serves as a valuable resource for researchers in the field of antiviral drug discovery and development.

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